4-({[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a pyrimidine ring through a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Acetylation: The acetyl group is added through acetylation reactions, commonly using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the sulfanylacetyl-pyrimidine intermediate with benzoic acid derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidines.
Scientific Research Applications
4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)PHENOL
- 2-((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)BENZOIC ACID
- 2,4-DICHLORO-N-(4-(((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)BENZAMIDE
Uniqueness
4-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C13H13N5O3S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C13H13N5O3S/c14-9-5-10(15)18-13(17-9)22-6-11(19)16-8-3-1-7(2-4-8)12(20)21/h1-5H,6H2,(H,16,19)(H,20,21)(H4,14,15,17,18) |
InChI Key |
AVROHXQVNPJSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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